Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(2-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(2-methoxyphenyl)-4-oxobutyric acid.
Reduction: Formation of 4-(2-methoxyphenyl)-4-hydroxybutyrate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signaling pathways and exerting pharmacological effects.
Comparison with Similar Compounds
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate can be compared with other similar compounds such as:
Ethyl 4-oxobutyrate: Lacks the 2-methoxyphenyl group, making it less complex and potentially less active in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
Ethyl 4-(2-hydroxyphenyl)-4-oxobutyrate: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
Properties
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFBZYFYTPPYLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542194 |
Source
|
Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103897-42-3 |
Source
|
Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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